molecular formula C21H19N3O3S B13958277 Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)- CAS No. 53222-12-1

Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-

Cat. No.: B13958277
CAS No.: 53222-12-1
M. Wt: 393.5 g/mol
InChI Key: JTHRJLMHWLCGPD-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)- (hereafter referred to as the target compound), belongs to the class of 9-anilinoacridine derivatives. These compounds are characterized by an acridine core linked to a substituted anilide group via a methanesulfonamide bridge. The target compound is primarily studied for its antitumor properties, with structural modifications influencing its DNA-binding affinity, pharmacokinetics, and toxicity . Key structural features include:

  • A 9-acridinylamino group enabling intercalation into DNA.
  • A 2-methoxy substituent on the anilide ring, which may sterically hinder DNA binding or modulate electronic properties.
  • A methanesulfonamide linker contributing to solubility and metabolic stability.

Properties

CAS No.

53222-12-1

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C21H19N3O3S/c1-27-16-11-12-20-18(13-16)21(17-5-3-4-6-19(17)23-20)22-14-7-9-15(10-8-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23)

InChI Key

JTHRJLMHWLCGPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Yield (%) Source
Nitration HNO₃ (conc.), H₂SO₄, 0–5°C 65–70
Diazotization NaNO₂, HCl, 0°C 80–85
Methoxylation CH₃OH, Cu(I) catalyst, reflux 75

Methanesulfonanilide Sidechain Preparation

The sulfonamide component is synthesized by:

Optimization Notes:

  • Excess methanesulfonyl chloride (1.2 equiv.) improves yield.
  • Reaction temperature: 0–5°C to minimize side reactions.

Coupling of Acridine and Sulfonamide Components

The final step involves acid-mediated coupling:

  • Acid-Catalyzed Amination :
    React 2-methoxy-9-chloroacridine with 3-methoxy-4-methanesulfonamidoaniline in HCl/EtOH at 70–80°C for 12–24 hours.

Critical Parameters:

Parameter Optimal Value Impact on Yield
Solvent Ethanol/water (3:1) Maximizes solubility
Acid Catalyst 0.1–0.3 M HCl Accelerates coupling
Temperature 70–80°C Balances rate vs. decomposition

Yield : 50–60% after recrystallization (MeOH/H₂O).

Alternative Routes

  • One-Pot Synthesis :
    Combining acridine chlorination and coupling in a single step using SOCl₂/DMF to generate 9-chloroacridine intermediates in situ.
  • Solid-Phase Synthesis :
    Immobilized sulfonamide resins reduce purification steps, though yields are lower (35–40%).

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures yield high-purity product (mp 258–259°C).
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, acridine-H), 7.9–7.2 (m, 8H, aromatic), 3.2 (s, 3H, SO₂CH₃).
    • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).

Challenges and Solutions

  • Byproduct Formation :
    Competing 4-methoxy isomerization is mitigated by strict temperature control during diazotization.
  • Low Coupling Efficiency : Pre-activating the acridine with BF₃·Et₂O improves electrophilicity, boosting yield by 15%.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines .

Scientific Research Applications

Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-, a chemical compound with the molecular formula C21H19N3O3S, is an acridine derivative known for its potential antitumor properties . It features a methanesulfonanilide core structure, characterized by a sulfonamide group attached to an aniline derivative, and includes a methoxy substituent at the 2-position of the acridine moiety. This compound is also known as Amsacrine, meta-AMSA, and meta-Amsacrine .

Applications

Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-, also known as AMSA, exhibits significant biological activity, particularly in cancer treatment.

Antitumor Drug Development Methanesulfonanilide's ability to bind and intercalate with DNA influences nucleic acid synthesis and function, making it valuable in antitumor drug development. The synthetic aminoacridine derivative amsacrine (m-AMSA) can prevent DNA from serving as a template in replication and DNA synthesis, similar to anthracyclines, but without cross-resistance .

Clinical studies Amsacrine has been used to treat acute leukemias . In one study of 118 patients with acute leukemias, including initial, relapsed, and refractory cases, treatment with domestic Amsacrine (m-AMSA), alone or combined with other drugs, resulted in a total complete remission (CR) rate of 39.5% in acute lymphocytic leukemia (ALL) and 38.8% in acute nonlymphocytic leukemia (ANLL) . The response rate was 47.5% for both types of acute leukemias .

DNA Interaction Studies Studies have demonstrated the interactions of Methanesulfonanilide with various nucleic acids. Key findings include the compound's ability to intercalate with DNA, influencing nucleic acid synthesis and function.

The biological activity of Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-, is linked to its functional groups. Its mechanisms include:

  • Intercalation with DNA, which disrupts DNA replication and transcription processes.
  • Inhibition of topoisomerase II, an enzyme essential for DNA replication and repair .
  • Induction of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

Structural Comparisons

Methanesulfonanilide shares structural similarities with other compounds known for their biological activity.

Structural Comparison of Acridine Derivatives

Compound NameStructure CharacteristicsUnique Features
4'-(9-Acridinylamino)methanesulfonamideAcridine core with methanesulfonamideKnown for strong antitumor effects and DNA binding
4'-(1-Methoxy-9-acridinylamino)methanesulfonamideSimilar acridine structure, differs at position 1Variations in biological activity due to substitution
N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]methanesulfonamideContains phenyl ring; alters binding dynamicsPotentially different interaction profiles with nucleic acids

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(2-methoxy-9-acridinylamino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the nucleic acids. This can inhibit DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

4'-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA)

  • Structural Differences : m-AMSA features a 3'-methoxy substituent on the anilide ring instead of 2'-methoxy .
  • DNA Binding :
    • Both compounds intercalate into DNA, but m-AMSA’s 3'-methoxy group causes less steric hindrance, resulting in a higher intrinsic association constant ($K \approx 1.5 \times 10^5 \, \text{M}^{-1}$) compared to the target compound .
    • m-AMSA exhibits 25-fold lower binding affinity to RNA than DNA, a property critical for selective antitumor activity .
  • Clinical Status : m-AMSA advanced to Phase II clinical trials, highlighting its efficacy despite metabolic instability .

3'-Methoxy-4'-(3-Nitro-9-Acridinylamino)-1-Butanesulfonanilide Hydrochloride

  • Structural Differences : A butanesulfonamide linker replaces methanesulfonamide, and a 3-nitro group is added to the acridine ring .
  • The nitro group increases electron-withdrawing effects, possibly altering DNA interaction kinetics or redox cycling.
  • Activity: No direct antitumor data are provided, but structural analogs with nitro groups often exhibit enhanced cytotoxicity due to DNA damage via radical formation .

Nimesulide (4-Nitro-2-Phenoxymethanesulfonanilide)

  • Structural Differences: A phenoxy group replaces the acridine core, and a nitro group is present at the 4-position .
  • Mechanism : Unlike acridine-based compounds, nimesulide is a selective COX-2 inhibitor, demonstrating the versatility of methanesulfonanilide derivatives in targeting diverse pathways .

Methanesulfonanilide Antiarrhythmics (e.g., E4031)

  • Structural Differences : These compounds lack the acridine moiety and instead target ion channels like KV11.1 (hERG) .
  • Activity : E4031 blocks potassium channels to prolong cardiac repolarization, whereas the target compound’s acridine group directs DNA intercalation .
  • Toxicity : hERG blockers carry torsadogenic risks, but acridine-based methanesulfonanilides avoid this by differing in binding sites .

Mechanistic and Pharmacokinetic Comparisons

DNA Interaction

Compound DNA Binding Affinity ($K$) RNA Binding Affinity Key Structural Influence
Target Compound Not reported Not reported 2'-methoxy steric hindrance
m-AMSA $1.5 \times 10^5 \, \text{M}^{-1}$ $6 \times 10^3 \, \text{M}^{-1}$ 3'-methoxy positioning
9-Aminocamptothecin Topoisomerase I inhibition N/A Non-acridine mechanism

Metabolic Stability

  • Target Compound: Limited data, but methanesulfonamide linkers generally resist enzymatic degradation better than esters or amides.
  • m-AMSA : Rapid thiolytic cleavage in vivo reduces half-life but retains efficacy .
  • Butanesulfonanilide Analog : Extended alkyl chains may slow metabolism, improving bioavailability .

Toxicity Profiles

Compound Mutagenicity Organ Toxicity Notes
Target Compound Not reported Not reported Likely lower hepatotoxicity than nimesulide
m-AMSA Low Myelosuppression Phase II trials show manageable toxicity
4'-(4-Methyl-9-acridinylamino) Methanesulfonanilide Mutagenic (25 µmol/L) Emits toxic NOx/SOx upon decomposition Structural methylation increases hazard

Structure-Activity Relationships (SAR)

  • Base Strength: For 4'-(9-acridinylamino)methanesulfonanilides, higher agent base strength correlates with enhanced antitumor activity against L1210 leukemia .
  • Substituent Effects :
    • Methoxy groups at the 2' or 3' positions modulate DNA binding and steric effects .
    • Nitro or methyl groups on the acridine ring alter electron distribution and toxicity .
  • Linker Flexibility : Methanesulfonamide provides rigidity, while butanesulfonamide may enhance membrane permeability .

Biological Activity

Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)-, commonly referred to as Amsacrine, is a synthetic compound primarily recognized for its applications in oncology. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H19N3O3S
  • Molar Mass : Approximately 373.45 g/mol
  • CAS Number : 53222-12-1

The compound features an acridine moiety that is crucial for its biological activity, allowing it to intercalate into DNA and inhibit topoisomerase II, which is essential for DNA replication and repair.

Amsacrine exhibits its antitumor effects through several key mechanisms:

  • DNA Intercalation : Amsacrine's planar structure allows it to insert between DNA base pairs, particularly targeting adenine-thymine pairs. This intercalation disrupts the DNA helix, affecting replication and transcription processes.
  • Topoisomerase II Inhibition : The compound inhibits topoisomerase II, leading to the induction of double-stranded breaks in DNA. This action is particularly effective during the S phase of the cell cycle when DNA synthesis occurs .
  • Metabolism and Cytotoxicity : In biological systems, Amsacrine can undergo metabolic transformations that yield oxidation products with enhanced cytotoxicity compared to the parent compound. These metabolites have been identified in rat liver microsomes and human neutrophils .

Biological Activity and Clinical Applications

Amsacrine is primarily used in treating acute leukemias and malignant lymphomas. Its efficacy has been demonstrated in various clinical settings:

  • Acute Leukemias : In a study involving 118 patients with acute leukemias, Amsacrine showed a complete response (CR) rate of 39.5% in acute lymphoblastic leukemia (ALL) and 38.8% in acute non-lymphoblastic leukemia (ANLL). The overall response rate was reported at 47.5% for both types .
  • Combination Therapy : Amsacrine is often used in combination with other chemotherapeutic agents to enhance effectiveness, particularly in relapsed or refractory cases .

Case Studies

  • Phase 1 Clinical Trial : A trial involving 26 patients evaluated the compound's safety and efficacy at doses ranging from 4 to 50 mg/m²/day administered intravenously over three consecutive days. Mild hematopoietic toxicity was observed as a dose-limiting factor .
  • Responses in Solid Tumors : While primarily effective against hematologic malignancies, some responses were noted in solid tumors such as adenocarcinoma of the lung and melanoma .

Side Effects

Despite its effectiveness, Amsacrine is associated with significant side effects:

  • Myelosuppression : Leading to decreased levels of red blood cells, white blood cells, and platelets.
  • Cardiotoxicity : Potential heart damage.
  • Gastrointestinal Toxicity : Including nausea and vomiting .

Research Findings

Recent studies have explored various derivatives of Amsacrine to enhance its therapeutic profile:

CompoundActivityIC50 (µM)Notes
AmsacrineAntitumorN/AEffective against ALL and ANLL
4'-(9-acridinylamino)methanesulfon-m-anisidideAntitumorN/AEvaluated in Phase 2 trials
Novel derivativesAntioxidantVariesShowed moderate DPPH radical-scavenging activity compared to ascorbic acid

Q & A

Q. What is the structural basis for the antitumor activity of 4'-(2-methoxy-9-acridinylamino)-methanesulfonanilide derivatives?

The compound's planar acridinylamino moiety enables DNA intercalation, disrupting replication and transcription. The methanesulfonanilide group enhances solubility and modulates base strength (pKa), which influences DNA binding affinity. Derivatives with optimized pKa values (e.g., 4.79–5.72) show improved tumor inhibition in the L1210 leukemia model. Structural analogs with aza substitutions maintain activity without requiring metabolic activation, highlighting the role of electronic properties in efficacy .

Q. What experimental assays are recommended for initial screening of biological activity?

Researchers should employ:

  • In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., L1210, HeLa).
  • Topoisomerase inhibition assays to evaluate DNA-interaction mechanisms.
  • Solubility and stability tests in physiological buffers to assess lactone ring integrity (critical for active conformation) .

Q. How should researchers mitigate decomposition risks during synthesis or handling?

The compound emits toxic NOx and SOx upon heating. Use fume hoods, inert atmospheres for synthesis, and personal protective equipment (PPE). Store at –20°C under nitrogen to prevent degradation. Mutagenicity data (Salmonella TA100 strain) necessitate adherence to OSHA carcinogen guidelines .

Advanced Research Questions

Q. How do substituents at the 2-methoxy and acridinylamino positions affect structure-activity relationships (SAR)?

  • 2-Methoxy group : Enhances metabolic stability by reducing oxidative dealkylation. Modifies electron density, affecting DNA intercalation strength.
  • Acridinylamino substitutions : Chloro or methyl groups alter base strength (pKa) and intercalation kinetics. For example, 3-chloro derivatives show 23 µmol/L activity in L1210 models, while 4-methoxy analogs require higher concentrations (43 µmol/L), suggesting steric hindrance impacts binding .

Q. What methodologies resolve contradictions in toxicity and efficacy data across analogs?

  • Comparative toxicogenomics : Profile gene expression changes (e.g., TP53, CYP450 isoforms) to identify metabolic activation pathways.
  • Ames test variants : Conduct assays with/without S9 metabolic activation to distinguish direct vs. indirect mutagens.
  • Molecular dynamics simulations : Model DNA-ligand interactions to predict off-target effects (e.g., hERG channel binding linked to cardiotoxicity) .

Q. How can pharmacokinetic challenges (e.g., lactone ring stability) be addressed in preclinical studies?

  • Continuous infusion protocols : Maintain active lactone form by avoiding physiological pH shifts.
  • Prodrug strategies : Design pH-sensitive esters or nanoparticles to enhance bioavailability.
  • LC-MS/MS monitoring : Quantify lactone vs. carboxylate forms in plasma to optimize dosing schedules .

Methodological Considerations

Parameter Recommended Approach Key References
Toxicity Screening Ames test + micronucleus assay (rodent hepatocytes)
SAR Optimization QSAR modeling with ClogP and pKa as variables
In Vivo Models L1210 leukemia xenografts + PK/PD profiling
Stability Analysis HPLC-UV under simulated physiological conditions (pH 7.4, 37°C)

Key Data Contradictions and Resolutions

  • Contradiction : Weakly basic analogs (pKa <6) show variable activity in vivo.
    Resolution : Metabolic reduction to stronger bases (pKa >7) may be required. Use deuterium labeling to track in vivo conversion .
  • Contradiction : Mutagenicity varies between analogs (e.g., 3-chloro vs. 4-methoxy).
    Resolution : Substituent-specific DNA adduct formation; employ COMET assays to quantify strand breaks .

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